molecular formula C6H9O4- B14717798 3-Oxo-3-propoxypropanoate CAS No. 22470-90-2

3-Oxo-3-propoxypropanoate

Cat. No.: B14717798
CAS No.: 22470-90-2
M. Wt: 145.13 g/mol
InChI Key: HDXXKLJVUKAUHH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-propoxypropanoate typically involves the esterification of malonic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Malonic acid+PropanolH2SO4This compound+Water\text{Malonic acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malonic acid+PropanolH2​SO4​​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-propoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Scientific Research Applications

3-Oxo-3-propoxypropanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-oxo-3-propoxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the propoxy group can influence its solubility and reactivity. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Similar in structure but contains a phenyl group instead of a propoxy group.

    3-Oxo-3-methoxypropanoate: Contains a methoxy group instead of a propoxy group.

    Malonic acid derivatives: Various esters and amides of malonic acid share structural similarities.

Uniqueness

3-Oxo-3-propoxypropanoate is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

22470-90-2

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

3-oxo-3-propoxypropanoate

InChI

InChI=1S/C6H10O4/c1-2-3-10-6(9)4-5(7)8/h2-4H2,1H3,(H,7,8)/p-1

InChI Key

HDXXKLJVUKAUHH-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)CC(=O)[O-]

Origin of Product

United States

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